![molecular formula C24H25N7O3 B2849404 1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923168-06-3](/img/structure/B2849404.png)
1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. This core is substituted with various groups including a 4-methoxyphenylamino group and an ethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, one method involves heating a mixture of 1-amino-4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using differential scanning calorimetry .Wissenschaftliche Forschungsanwendungen
Antiviral Research
The triazino-purine core structure of the compound suggests potential antiviral properties. Triazolo-quinoxaline derivatives, which share a similar structural motif, have been synthesized and evaluated for their antiviral activities. For instance, compound 8b from a related study showed a reduction in the number of plaques by 25% at a concentration of 20 mg/ml, indicating significant antiviral activity .
Antimicrobial Activity
Compounds with triazole moieties, such as voriconazole and posaconazole, are known for their antifungal properties. The presence of a triazole ring system in the compound could imply a similar antimicrobial potential. In related compounds, the presence of piperazine subunits or isosteres has been shown to enhance antimicrobial activity .
Neuroprotective Applications
Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties. Given the structural similarities, the compound could be explored for its potential to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases .
Anti-inflammatory Properties
The same triazole-pyrimidine hybrids have also demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells. This suggests that the compound could be researched for its anti-inflammatory effects in various diseases .
Oncological Applications
The triazine component of the compound is structurally related to 1,3,5-triazines, some of which have been used clinically due to their antitumor properties. This indicates potential applications in cancer research, particularly in the treatment of lung, breast, and ovarian cancers .
Antioxidant Potential
Pyrimidine derivatives have been associated with antioxidant activity. The compound’s pyrimidine moiety could be indicative of its capability to act as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-28-21-20(22(32)29(2)24(28)33)30-15-19(16-7-5-4-6-8-16)27-31(23(30)26-21)14-13-25-17-9-11-18(34-3)12-10-17/h4-12,25H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGTXFBXGJFDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.